molecular formula C17H25FO3 B216880 N-Retinoylleucine CAS No. 110683-02-8

N-Retinoylleucine

Cat. No.: B216880
CAS No.: 110683-02-8
M. Wt: 413.6 g/mol
InChI Key: XILISIALPJYAMY-GTCOHCSCSA-N
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Description

N-Retinoylleucine is a compound that combines retinoic acid, a derivative of vitamin A, with DL-leucine, an amino acid. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Retinoic acid is known for its role in cellular growth, differentiation, and apoptosis, while DL-leucine is involved in protein synthesis and metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Retinoylleucine typically involves the esterification of retinoic acid with DL-leucine. One common method includes dissolving retinoic acid and DL-leucine in a solvent such as tetrahydrofuran (THF) and using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) along with a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere, such as argon, and stirred at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Retinoylleucine can undergo various chemical reactions, including:

    Oxidation: The retinoic acid moiety can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The amino acid part can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the retinoic acid moiety can lead to the formation of retinoic acid derivatives, while substitution reactions can introduce new functional groups to the DL-leucine part.

Scientific Research Applications

N-Retinoylleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Retinoylleucine involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the cell nucleus. These receptors regulate gene transcription and influence cellular processes such as differentiation, proliferation, and apoptosis. The DL-leucine part of the molecule may enhance the stability and bioavailability of the compound, allowing for more effective interaction with the receptors .

Comparison with Similar Compounds

Similar Compounds

    Retinoic Acid: A key component of N-Retinoylleucine, known for its role in cellular growth and differentiation.

    DL-Leucine: An amino acid involved in protein synthesis and metabolic processes.

    Retinyl Palmitate: Another retinoid used in skincare products for its anti-aging properties.

    Retinol: A precursor to retinoic acid, commonly used in cosmetics.

Uniqueness

This compound is unique due to its combined structure, which allows it to leverage the benefits of both retinoic acid and DL-leucine. This combination can enhance its stability, bioavailability, and overall effectiveness in various applications compared to its individual components .

Properties

CAS No.

110683-02-8

Molecular Formula

C17H25FO3

Molecular Weight

413.6 g/mol

IUPAC Name

(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1

InChI Key

XILISIALPJYAMY-GTCOHCSCSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C

110769-97-6

Synonyms

N-retinoylleucine
N-retinoylleucine, (Z,E,E,E)-isomer
N-trans-retinoyl-DL-leucine

Origin of Product

United States

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